Agavoside A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

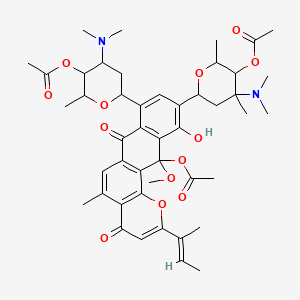

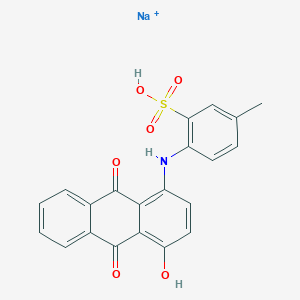

Agavoside a belongs to the class of organic compounds known as steroidal saponins. These are saponins in which the aglycone moiety is a steroid. The steroidal aglycone is usually a spirostane, furostane, spirosolane, solanidane, or curcubitacin derivative. Agavoside a is considered to be a practically insoluble (in water) and relatively neutral molecule. Agavoside a has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, agavoside a is primarily located in the cytoplasm and membrane (predicted from logP). Outside of the human body, agavoside a can be found in green vegetables. This makes agavoside a a potential biomarker for the consumption of this food product.

科学研究应用

Neural Stem Cell Differentiation

Agavoside A, under the name agalloside, has been identified as a neural stem cell differentiation activator. A study by Arai, Yamaguchi, & Ishibashi (2017) demonstrated that the synthesized agalloside accelerated neural stem cell differentiation, comparable to its naturally occurring counterpart.

Therapeutic Efficacy in Leishmaniasis

In a 2005 study, Tyagi et al. explored the use of a drug similar to Agavoside A, arjunglucoside I, for treating leishmaniasis. The study showed that incorporating the drug in nanogels significantly increased its efficacy in reducing spleen parasite load in animal models.

Broad Spectrum of Biological Activities

Hyperoside, a compound structurally similar to Agavoside A, exhibits a wide range of biological activities, including anticancer, anti-inflammatory, and organ protective effects, as reported in a 2022 study by Wang et al.

Cardiovascular Disease Treatment

Astragaloside IV, structurally related to Agavoside A, was investigated for its potential in treating cardiovascular diseases (CVD). Zhao et al. (2012) found that it could offer protective effects in cultured cardiomyocytes and suggested a combination of mechanisms including vasodilation and anti-inflammation.

Anticonvulsant Effects

A study on flavonoids, similar in structure to Agavoside A, by Citraro et al. (2016), indicated their potential anticonvulsant effects, mediated by inhibition of NMDA receptors and activity on GABAA receptors.

Neuroprotective Effects

Agavoside A-related compound Astragaloside IV was found to have neuroprotective effects against glutamate-induced neurotoxicity, as indicated by Yue et al. (2015) through the Raf-MEK-ERK pathway.

Anti-Inflammatory and Anti-Arthritic Effects

Hyperoside, structurally similar to Agavoside A, showed anti-inflammatory and anti-arthritic effects in vitro and in animal models, as demonstrated by Jin et al. (2016).

Bone Metabolism

A flavonoid isolated from Ulmus wallichiana, akin to Agavoside A, was found by Swarnkar et al. (2011) to stimulate osteoblast function and inhibit osteoclast and adipocyte differentiation, indicating potential use in treating bone-related disorders.

α-Glycosidase Inhibitory Activity

A study by Oliveira et al. (2018) on Costus spiralis, which contains compounds similar to Agavoside A, revealed α-glycosidase inhibitory activity, suggesting potential anti-diabetic applications.

属性

CAS 编号 |

56857-65-9 |

|---|---|

产品名称 |

Agavoside A |

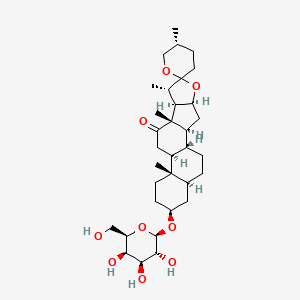

分子式 |

C33H52O9 |

分子量 |

592.8 g/mol |

IUPAC 名称 |

(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethyl-16-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one |

InChI |

InChI=1S/C33H52O9/c1-16-7-10-33(39-15-16)17(2)26-23(42-33)12-22-20-6-5-18-11-19(40-30-29(38)28(37)27(36)24(14-34)41-30)8-9-31(18,3)21(20)13-25(35)32(22,26)4/h16-24,26-30,34,36-38H,5-15H2,1-4H3/t16-,17+,18+,19+,20-,21+,22+,23+,24-,26+,27+,28+,29-,30-,31+,32-,33-/m1/s1 |

InChI 键 |

NVCUAFIUMZCPGV-RGIGLGGVSA-N |

手性 SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(C(=O)C[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)C)C)C)OC1 |

SMILES |

CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)C)C)OC1 |

规范 SMILES |

CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)C)C)OC1 |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Agavosid A; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。